molecular formula C7H5N3O2 B1371515 Methyl 2-cyanopyrimidine-5-carboxylate CAS No. 933989-25-4

Methyl 2-cyanopyrimidine-5-carboxylate

Cat. No.: B1371515
CAS No.: 933989-25-4
M. Wt: 163.13 g/mol
InChI Key: ZAMJTUFENMZUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyanopyrimidine-5-carboxylate is an organic compound with the molecular formula C7H5N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyanopyrimidine-5-carboxylate typically involves the reaction of 2-cyanopyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyanopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-cyanopyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyanopyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 2-cyanopyrimidine-5-carboxylic acid
  • Methyl 2-aminopyrimidine-5-carboxylate
  • 2-cyanopyrimidine-5-carboxamide

Comparison: Methyl 2-cyanopyrimidine-5-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the ester group makes it more lipophilic, which can influence its biological activity and solubility in organic solvents .

Properties

IUPAC Name

methyl 2-cyanopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJTUFENMZUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyanopyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyanopyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyanopyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyanopyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyanopyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyanopyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.